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Compound of Interest

Compound Name:
4-

(Dimethoxymethyl)benzaldehyde

CAS No.: 103781-93-7

Cat. No.: B1610826 Get Quote

CAS Number: 103781-93-7 Synonyms: Terephthalaldehyde mono-dimethyl acetal; 4-

(Dimethoxymethyl)benzenecarbaldehyde[1]

Executive Summary
4-(Dimethoxymethyl)benzaldehyde (CAS 103781-93-7) is a critical bifunctional building block

in organic synthesis, material science, and medicinal chemistry.[1] It serves as a "masked"

dialdehyde, possessing one reactive formyl group and one protected acetal group. This

orthogonality allows for stepwise, regioselective functionalization of the benzene ring, making it

indispensable for synthesizing asymmetric linkers for Metal-Organic Frameworks (MOFs),

Covalent Organic Frameworks (COFs), and complex pharmaceutical intermediates.

This guide provides a comprehensive technical overview of its physicochemical properties,

synthesis protocols, reactivity profiles, and handling requirements.

Chemical Identity & Physicochemical Properties[1]
[3][4][5][6][7][8]
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Property Data

CAS Number 103781-93-7

Molecular Formula C₁₀H₁₂O₃

Molecular Weight 180.20 g/mol

Structure
p-Substituted benzene with -CHO and -

CH(OCH₃)₂

Appearance Colorless to pale yellow liquid

Boiling Point ~115–120 °C (at reduced pressure, est.)[1]

Density ~1.1 g/mL

Solubility
Soluble in MeOH, EtOH, DCM, THF, EtOAc;

Insoluble in water

Stability
Stable under basic/neutral conditions;

Hydrolyzes in acid

Spectral Characteristics (¹H NMR in CDCl₃)
Aldehyde (-CHO): Singlet, δ ~10.0 ppm (1H)[1][2]

Aromatic Protons: Two doublets (AA'BB' system), δ ~7.9 ppm (ortho to CHO) and δ ~7.6

ppm (ortho to acetal) (4H)

Acetal Methine (-CH<): Singlet, δ ~5.4 ppm (1H)[1]

Methoxy Groups (-OCH₃): Singlet, δ ~3.3 ppm (6H)[1]

Synthesis & Production
The synthesis of 4-(Dimethoxymethyl)benzaldehyde requires the selective mono-protection

of terephthalaldehyde. Achieving high selectivity for the mono-acetal over the bis-acetal is the

primary challenge.
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Core Synthesis Protocol: Acid-Catalyzed Mono-
Acetalization
Reaction Principle: Terephthalaldehyde is treated with methanol and a dehydrating agent

(trimethyl orthoformate) in the presence of a mild acid catalyst.[1] Stoichiometry is strictly

controlled to prevent double protection.

Reagents:

Terephthalaldehyde (1.0 eq)

Trimethyl orthoformate (1.1 eq)

Methanol (Solvent)[3]

Catalyst: Ammonium nitrate (NH₄NO₃) or p-Toluenesulfonic acid (PTSA) (0.05 eq)[1]

Workflow:

Dissolution: Dissolve terephthalaldehyde in anhydrous methanol under Nitrogen

atmosphere.

Addition: Add the acid catalyst followed by the dropwise addition of trimethyl orthoformate at

room temperature.

Monitoring: Stir for 6–12 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The mono-

acetal appears as a distinct spot between the starting material (most polar) and the bis-

acetal (least polar).

Quenching: Quench with saturated aqueous NaHCO₃ to neutralize the acid.

Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

Na₂SO₄.

Purification: Fractional distillation or Flash Column Chromatography (SiO₂) is required to

separate the mono-acetal from unreacted starting material and bis-acetal byproducts.[1]
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Synthesis Pathway Diagram[2]
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Caption: Selective mono-acetalization pathway. Control of stoichiometry prevents formation of

the bis-acetal byproduct.

Reactivity Profile & Applications
The utility of CAS 103781-93-7 lies in its orthogonality.[1] The aldehyde group reacts with

nucleophiles (amines, hydrides, organometallics), while the acetal group remains inert,

protecting the second formyl functionality for a later stage.

Orthogonal Functionalization Strategy
Step 1: Aldehyde Functionalization: The free aldehyde undergoes reductive amination,

oxidation to carboxylic acid, or Wittig olefination. The acetal remains stable if the pH is kept >

4.

Step 2: Deprotection: Treatment with dilute aqueous acid (HCl or AcOH) unmasks the

second aldehyde.

Step 3: Second Functionalization: The newly revealed aldehyde is reacted with a different

reagent, creating an asymmetric linker.

Application in MOF/COF Synthesis
In the construction of porous frameworks, this compound allows for the "stepwise" growth of

linkers. It is particularly useful for introducing asymmetry into the pore environment, which is

vital for selective gas separation or catalysis within the framework.
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Pharmaceutical Linker Synthesis
Used to link a cytotoxic payload to a targeting moiety.[1] The aldehyde reacts with a hydrazine

or amine on the drug, and the acetal is later deprotected to conjugate with a solubilizing group

or antibody.

Reactivity Workflow Diagram

Path A: Nucleophilic Addition (Basic/Neutral)

Path B: Deprotection (Acidic)
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Caption: Orthogonal workflow demonstrating the stability of the acetal during aldehyde

functionalization, followed by acid hydrolysis.
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Handling & Safety (MSDS Highlights)
This compound is an organic intermediate and should be treated with standard laboratory

safety protocols.

Hazards:

H302: Harmful if swallowed.[1]

H315/H319: Causes skin and serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Storage:

Atmosphere: Store under inert gas (Nitrogen or Argon).[1] The free aldehyde is susceptible

to air oxidation to the carboxylic acid.

Temperature: Refrigerator (2–8 °C) recommended for long-term stability.[1]

Moisture: Keep strictly dry.[1] Moisture will slowly hydrolyze the acetal back to the

dialdehyde.

Spill Response: Absorb with inert material (vermiculite/sand).[1] Do not flush into surface

water.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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